8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 476479-99-9
VCID: VC16151919
InChI: InChI=1S/C21H24N6O2/c1-25(2)12-11-22-20-23-18-17(19(28)24-21(29)26(18)3)27(20)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,22,23)(H,24,28,29)
SMILES:
Molecular Formula: C21H24N6O2
Molecular Weight: 392.5 g/mol

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 476479-99-9

Cat. No.: VC16151919

Molecular Formula: C21H24N6O2

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione - 476479-99-9

Specification

CAS No. 476479-99-9
Molecular Formula C21H24N6O2
Molecular Weight 392.5 g/mol
IUPAC Name 8-[2-(dimethylamino)ethylamino]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Standard InChI InChI=1S/C21H24N6O2/c1-25(2)12-11-22-20-23-18-17(19(28)24-21(29)26(18)3)27(20)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3,(H,22,23)(H,24,28,29)
Standard InChI Key NLWJSXFCLUYVLB-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC4=CC=CC=C43

Introduction

8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. It features a purine base modified with a dimethylaminoethyl side chain and a naphthalenemethyl moiety, contributing to its unique properties and potential biological activities. This compound is significant in medicinal chemistry, particularly in the development of pharmacological agents.

Synthesis

The synthesis of 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common method includes the reaction of 3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6-dione with a suitable amine reagent such as dimethylaminoethyl chloride. Reaction conditions, including temperature, solvent choice, and time, are critical for optimizing outcomes.

Potential Biological Activities

The mechanism of action for this compound is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors within cellular pathways. The presence of the purine structure suggests potential activity in nucleic acid metabolism or signaling pathways. Further studies are required to determine specific interactions and biological effects through techniques such as binding assays or cellular assays.

Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its unique structure and potential biological activities. Research indicates that compounds similar to 8-((2-(Dimethylamino)ethyl)amino)-3-methyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exhibit significant biological activities, including potential therapeutic uses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator